N-[(furan-2-yl)methyl]-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine
Description
The compound N-[(furan-2-yl)methyl]-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine features a 1,3-thiazole core substituted at positions 2 and 4 with 4-methylbenzenesulfonyl (tosyl) groups and an N-bound furan-2-ylmethyl amine at position 5. This structure combines sulfonyl groups (known for enhancing solubility and bioactivity) with a heteroaromatic furan moiety, which is frequently associated with antimicrobial properties in compounds like LMM11 ().
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,4-bis-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S3/c1-15-5-9-18(10-6-15)31(25,26)21-20(23-14-17-4-3-13-29-17)30-22(24-21)32(27,28)19-11-7-16(2)8-12-19/h3-13,23H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULGRQVUOKLRQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=C(C=C3)C)NCC4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-furylmethylamine with 2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group can yield furylcarboxylic acid, while reduction of the sulfonyl groups can produce the corresponding sulfides .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-[(furan-2-yl)methyl]-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine exhibit promising antimicrobial activity. For instance, derivatives of thiazole have been evaluated for their effectiveness against various bacterial strains and fungi. In vitro studies demonstrated that certain thiazole derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Thiazole derivatives have shown efficacy against various cancer cell lines, including breast cancer (MCF7) and others. For example, studies involving similar compounds demonstrated substantial growth inhibition rates in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study 1: Antimicrobial Evaluation
A series of thiazole derivatives were synthesized and screened for antimicrobial activity. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics. The study highlighted the potential of these compounds as new antimicrobial agents .
Case Study 2: Anticancer Screening
In a recent study focusing on the anticancer properties of thiazole derivatives similar to this compound, several compounds were tested against various cancer cell lines. The most active compounds showed over 80% inhibition in cell proliferation assays against breast cancer cells .
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The pathways involved often include signal transduction and metabolic pathways, which are crucial for cellular functions .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with the target molecule:
Table 1: Comparative Analysis of Structural Analogues
Key Observations
Sulfonyl Groups : The dual sulfonyl groups in the target compound and analogues likely improve thermal stability and binding affinity to biological targets, as seen in sulfonamide-based antifungals.
Furan Moieties : The furan-2-ylmethyl group in the target compound parallels LMM11, where the furan ring contributes to antifungal activity against C. albicans.
Thiazole vs.
Biological Activity
N-[(furan-2-yl)methyl]-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine, also known as D206-0209, is a complex organic compound with notable biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C22H20N2O5S3
- CAS Number : 690989-92-5
The structure features a thiazole ring substituted with furan and sulfonyl groups, which contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Intermediates : Starting from 2-furylmethylamine and 2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazole.
- Reaction Conditions : Conducted in solvents like dichloromethane with catalysts such as triethylamine under controlled temperatures to optimize yield and purity .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro Studies : Derivatives have shown potent inhibition against various cancer cell lines including NCI-H522 (non-small cell lung cancer) and MCF7 (breast cancer), with IC50 values ranging from 0.06 µM to 2.5 µM depending on the specific derivative structure .
| Cell Line | IC50 (µM) | GI (%) against NCI-H522 |
|---|---|---|
| NCI-H522 | 0.06 | 31.4 |
| HT29 (colon cancer) | 0.1 | 25.2 |
| MCF7 (breast cancer) | 0.1 | 41.0 |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens:
- Bacterial Inhibition : It showed effectiveness against E. coli and S. aureus, suggesting its potential use in treating bacterial infections .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites.
- Receptor Modulation : It can modulate receptor activities involved in cancer progression and inflammation .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of thiazole derivatives similar to D206-0209. The findings revealed that compounds with specific substitutions exhibited enhanced cytotoxicity against a panel of cancer cell lines compared to controls.
Case Study 2: Antimicrobial Testing
In a series of antimicrobial assays, this compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at low concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
